molecular formula C11H16N2O2 B3029621 4-(Dimethylamino)phenylalanine CAS No. 7284-42-6

4-(Dimethylamino)phenylalanine

Cat. No. B3029621
CAS RN: 7284-42-6
M. Wt: 208.26 g/mol
InChI Key: USEYFCOAPFGKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)phenylalanine is an unnatural amino acid derivative that has been developed for various applications in biochemical and fluorescence studies. It is a versatile molecule that has been used as a solvatochromic fluorophore, a tool for studying protein-protein interactions, and as a component in peptide sequencing techniques .

Synthesis Analysis

The synthesis of 4-(Dimethylamino)phenylalanine derivatives has been achieved through different methods. For instance, it has been prepared as an Fmoc-protected building block, which allows for its incorporation into peptides via standard solid-phase peptide synthesis . Additionally, derivatives of this amino acid have been synthesized for use in thin-layer chromatography and high-performance liquid chromatography for peptide sequencing .

Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)phenylalanine and its derivatives has been characterized using various spectroscopic techniques. Studies have compared the positions of band maxima and pKa values of the aromatic ammonium group in different compounds containing this amino acid . The structure has been further elucidated through X-ray diffraction, NMR, elemental analysis, mass spectroscopy, and IR spectroscopy in related compounds .

Chemical Reactions Analysis

4-(Dimethylamino)phenylalanine derivatives exhibit interesting chemical reactions, particularly in their role as fluorophores. They demonstrate "switch-like" emission properties that are highly sensitive to changes in the local solvent environment . The fluorescence study of related compounds has shown solvatochromic fluorescence, which is correlated with empirical solvent polarity parameters . Additionally, the photochemical behavior of related azoimine dyes has been investigated, revealing differences in excitation and emission spectra that suggest photoisomerization events .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Dimethylamino)phenylalanine derivatives are influenced by their molecular structure. They show solvatochromic fluorescence, indicating their sensitivity to the solvent environment, which is useful in studying protein interactions . The fluorescence properties have been exploited in protein sequencing methods, where the derivatives are used as fluorescent tags for thiohydantoin amino acid derivatives . The catalytic activity of related compounds like 4-dimethylaminopyridine in acetylation reactions has also been documented, showcasing their utility in analytical chemistry .

Scientific Research Applications

  • Enzyme Reaction Mimicking : A study explored the reaction of phenylalanine ammonia lyase and synthesized model compounds, including variants of phenylalanine, to understand the enzyme's mechanism. Although 4-(Dimethylamino)phenylalanine itself was not directly used, this research contributes to understanding similar compounds' roles in enzyme reactions (Rettig, Sigrist, & Rétey, 2000).

  • Phenylalanine Hydroxylase Studies : Research on phenylalanine hydroxylase, which is essential in the metabolism of phenylalanine, provides insights into the metabolic pathways involving similar amino acids. This knowledge may be applicable to understanding the role of 4-(Dimethylamino)phenylalanine in biological systems (Hauer et al., 1993).

  • Biological Sample Analysis : A study developed a method for determining primary and secondary phenethylamines, including phenylalanine, in biological samples. This method could potentially be adapted for analyzing 4-(Dimethylamino)phenylalanine in similar contexts (Guo, Wang, Wang, & Zhang, 2014).

  • Self-Assembly in Peptides : Research on modifying aromatic amino acids like phenylalanine and studying their self-assembly in different solvents can provide insights into the behavior of 4-(Dimethylamino)phenylalanine in similar settings (Singh et al., 2020).

  • Fluorescent Markers in Peptides and Proteins : A study found that N-acetyl-DL-(p-N',N'-dimethylamino)phenylalanine can be used as a fluorescent marker in peptides and proteins. This application is directly relevant to 4-(Dimethylamino)phenylalanine (Siemion, Stefanowicz, & Jankowski, 1987).

  • Modification of Electronic Properties in Nanotubes : A study investigated the potential of various aromatic moieties, including 4-(Dimethylamino)phenylalanine, to modify the electronic properties of single-walled carbon nanotubes. This application demonstrates the compound's potential in nanotechnology (Samarajeewa, Dieckmann, Nielsen, & Musselman, 2013).

  • Phenylalanine Biosynthesis and Utilization : Studies on the biosynthesis and metabolic utilization of phenylalanine in plants can provide insights into the role of related compounds, like 4-(Dimethylamino)phenylalanine, in primary and secondary metabolism (Pascual et al., 2016).

Safety And Hazards

The safety information for 4-(Dimethylamino)phenylalanine includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P305+351+338, and P302+352 . It is recommended to avoid inhalation of vapour or mist and to keep away from sources of ignition .

Future Directions

The future directions of research on 4-(Dimethylamino)phenylalanine could involve its use in the development of new materials. For example, one study discussed the synthesis and usage of varyingly substituted NI frameworks as luminescent host, dopant, hole-blocking and electron-transporting materials for OLEDs .

properties

IUPAC Name

2-amino-3-[4-(dimethylamino)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(4-6-9)7-10(12)11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEYFCOAPFGKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285570
Record name 4-(dimethylamino)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)phenylalanine

CAS RN

84796-32-7, 7284-42-6
Record name NSC230428
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7284-42-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(dimethylamino)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)phenylalanine
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)phenylalanine
Reactant of Route 3
Reactant of Route 3
4-(Dimethylamino)phenylalanine
Reactant of Route 4
4-(Dimethylamino)phenylalanine
Reactant of Route 5
4-(Dimethylamino)phenylalanine
Reactant of Route 6
Reactant of Route 6
4-(Dimethylamino)phenylalanine

Citations

For This Compound
10
Citations
IZ Siemion, A Kubik, E Nawrocka… - Polish Journal of …, 1990 - europepmc.org
… The attempt to synthesize kyotorphin analogs containing fluorescence label (DMAPhe-Arg and D-DMAPhe-Arg; DMAPhe: 4'-dimethylamino-phenylalanine) resulted in inactive …
Number of citations: 2 europepmc.org
C Mahlert, SA Sieber, J Grünewald… - Journal of the American …, 2005 - ACS Publications
Streptogramin B antibiotics are cyclic peptide natural products produced by Streptomyces species. In combination with the synergistic group A component, they are “last line of defense” …
Number of citations: 44 pubs.acs.org
TA Mukhtar, GD Wright - Chemical reviews, 2005 - ACS Publications
The process of protein translation and, in particular, the macromolecular ribozyme that is the ribosome were among the first recognized molecular targets for antibiotics. A great number …
Number of citations: 402 pubs.acs.org
JC Barriere, N Berthaud, D Beyer… - Current …, 1998 - books.google.com
… Four genes involved in the biosynthesis of the 4dimethylamino phenylalanine residue have been identified: papA, papB, papC. and papM. A mutant of Strepiomyces pristina'spiralis that …
Number of citations: 105 books.google.com
M Matsumoto, SJ Lee, MR Gagné… - Organic & Biomolecular …, 2014 - pubs.rsc.org
A reactive tagging methodology was used to select the species most reactive to an acylation reagent from a solid phase library of beta hairpin peptides. Hits bearing an electron-rich …
Number of citations: 17 pubs.rsc.org
JM Paris, JC Barriere, C Smith, PE Bost - Recent progress in the chemical …, 1990 - Springer
… , (S)-proline, (S)-N-methyl 4-dimethylamino phenylalanine, (S)-4-oxopipecolic acid and (S)-… In pristinamycin IB (4) the (S)-N-methyl 4-dimethylamino phenylalanine residue is replaced …
Number of citations: 30 link.springer.com
G XIE, TS BRETTIN, CA BONNER… - Microbial & …, 1999 - liebertpub.com
… mutase reaction encoded by papB in a pathway generating 4-dimethylamino phenylalanine, a precursor of the antibiotic pristinamycin (Blanc et al., 1997). PapB converts 4-amino-4-…
Number of citations: 21 www.liebertpub.com
J He, N Magarvey, M Piraee, LC Vining - Microbiology, 2001 - microbiologyresearch.org
… Identification and analysis of genes from Streptomyces pristinaespiralis encoding enzymes involved in the biosynthesis of the 4-dimethylamino--phenylalanine precursor of …
Number of citations: 147 www.microbiologyresearch.org
TA Mukhtar - 2005 - collectionscanada.gc.ca
Enzymatic inactivation of antibiotics continues to be a focal point in the battle against antibiotic resistant organisms. Resistance to one class of antibiotics, the streptogramins, presents a …
Number of citations: 2 www.collectionscanada.gc.ca
AP Sikdar, AB Chetri, PJ Das - 2003 - nopr.niscpr.res.in
Borohydride exchange resin (BER)-Ni 2 B is successfully used as a reagent for the solid phase reduction of the C-4 exocyclic double bond of oxazolones to give the N-benzoylphenyl …
Number of citations: 2 nopr.niscpr.res.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.